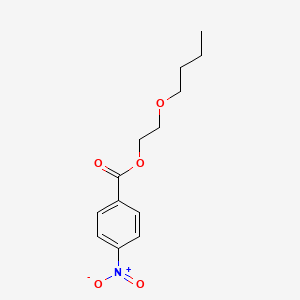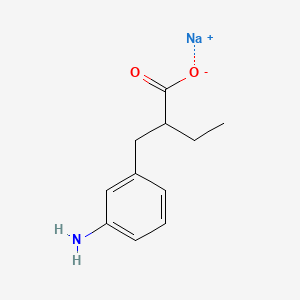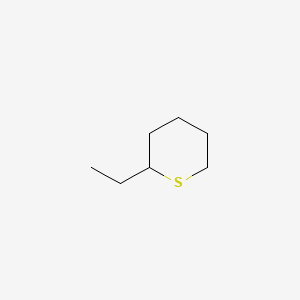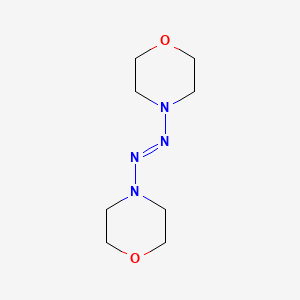
4-(4-Morpholinyldiazenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Morpholinyldiazenyl)morpholine is an organic compound featuring a morpholine ring structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of two morpholine rings connected by a diazenyl group, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyldiazenyl)morpholine typically involves the reaction of morpholine with diazonium salts. One common method includes the diazotization of aniline derivatives followed by coupling with morpholine under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Morpholinyldiazenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-(4-Morpholinyldiazenyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Morpholinyldiazenyl)morpholine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular processes. The morpholine rings may interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
4-(4-Morpholinyl)phenylamine: Contains a morpholine ring attached to a phenyl group.
4-(4-Morpholinyl)benzoic acid: Features a morpholine ring connected to a benzoic acid moiety
Uniqueness
4-(4-Morpholinyldiazenyl)morpholine is unique due to the presence of two morpholine rings connected by a diazenyl groupThe compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific disciplines .
Propiedades
Número CAS |
16504-26-0 |
|---|---|
Fórmula molecular |
C8H16N4O2 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(E)-dimorpholin-4-yldiazene |
InChI |
InChI=1S/C8H16N4O2/c1-5-13-6-2-11(1)9-10-12-3-7-14-8-4-12/h1-8H2/b10-9+ |
Clave InChI |
MCDKUJUVZJDREQ-MDZDMXLPSA-N |
SMILES isomérico |
C1COCCN1/N=N/N2CCOCC2 |
SMILES canónico |
C1COCCN1N=NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


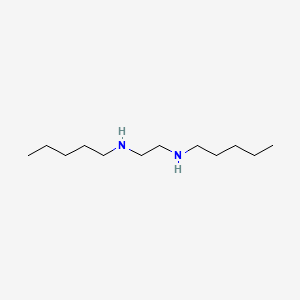
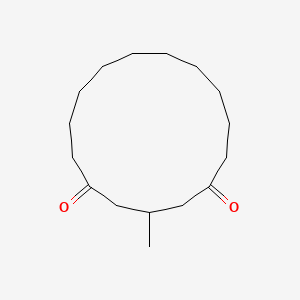
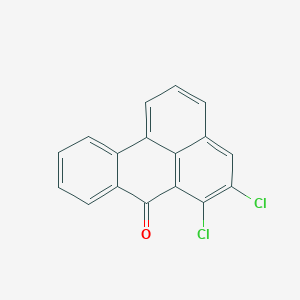
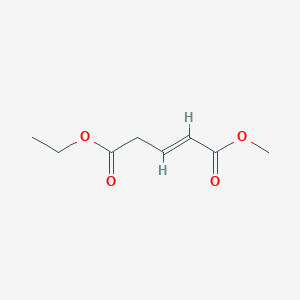
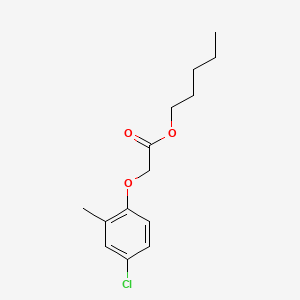
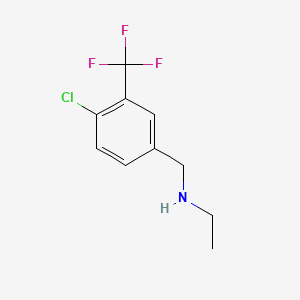
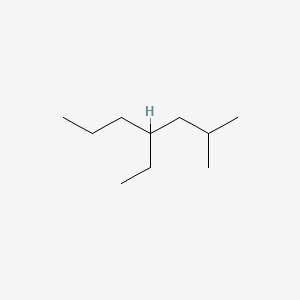
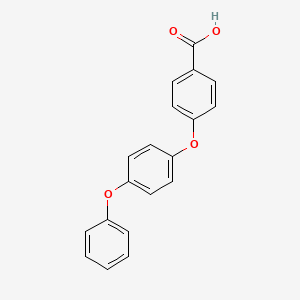
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)

